molecular formula C15H10Cl2N2OS B2732637 2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide CAS No. 306980-82-5

2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide

Cat. No.: B2732637
CAS No.: 306980-82-5
M. Wt: 337.22
InChI Key: SHLBHYDTNLUZGJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide is a chemical compound with the molecular formula C15H10Cl2N2OS and a molar mass of 337.22 g/mol It is characterized by the presence of dichloro, cyano, and methylsulfanyl functional groups attached to a benzenecarboxamide core

Preparation Methods

The synthesis of 2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets. The cyano and methylsulfanyl groups play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar compounds to 2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,4-dichloro-N-(3-cyano-4-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-21-14-5-3-11(6-9(14)8-18)19-15(20)12-4-2-10(16)7-13(12)17/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLBHYDTNLUZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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